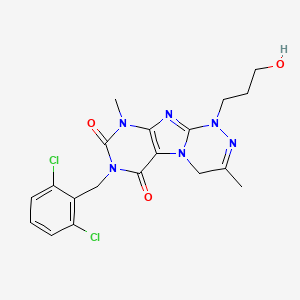

C19H20Cl2N6O3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

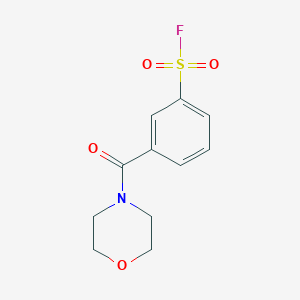

The compound C19H20Cl2N6O3 has a molecular weight of 451.31. Its IUPAC name is 1-[(3R)-3-{3-[(2,6-dichlorophenyl)methyl]-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperidin-1-yl]-2-methoxyethan-1-one .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The SMILES string representation for C19H20Cl2N6O3 is COCC(=O)N1CCCC(C1)c4nc(O)c3nnn(Cc2c(Cl)cccc2Cl)c3n4 .

Applications De Recherche Scientifique

Applications in Zeolite-Based Catalysis

Zeolites, efficient solid catalysts in the chemical industry, play a significant role in C1 chemistry, which involves the catalytic transformation of C1 molecules (CO, CO2, CH4, etc.). The design and development of zeolite-based catalysts have led to their widespread application in producing various hydrocarbons and oxygenates from C1 molecules. The advantages of combining zeolites with metallic catalytic species have been crucial in promoting the catalytic production of these compounds (Zhang, Yu, & Corma, 2020).

Catalytic Synthesis of Cyclo[18]carbon

The synthesis of Cyclo[18]carbon, a molecular carbon allotrope, can be achieved through the dehalogenation of a bromocyclocarbon precursor. This process has been demonstrated with a higher yield compared to previous methods and offers insights into the experimental and theoretical modeling of its structure (Scriven et al., 2020).

Sodium Iminoquinolates in Ring-Opening Polymerization

A study on sodium 2-arylimino-8-quinolates revealed their application in ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactides. This research highlights the influence of substituent variation within the ligand frame on catalytic activities and the resulting molecular weight distributions of polylactides (Zhang et al., 2016).

C1 Catalysis for High-Value Chemicals and Clean Fuels

C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Recent developments in material synthesis methods and computational capabilities have greatly enhanced the efficiency of catalysts and reaction processes in this field (Bao, Yang, Yoneyama, & Tsubaki, 2019).

MOF-Based Catalysts in C1 Chemistry

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for transforming CO, CO2, and CH4 into high-value chemicals. MOFs' role in catalysis of C1 molecules, which are typically challenging due to their inert nature, highlights their potential in addressing energy sustainability and clean fuel production (Cui, Zhang, Hu, & Bu, 2019).

Synthesis of Cyclic Carbonates from Epoxides and CO2

The synthesis of cyclic carbonates from epoxides and CO2, using CO2 as a C1 building block, has gained attention due to its application in various chemical fields. This synthesis process is an active research area, with significant developments in catalysts and catalytic systems for this atom-economic reaction (Büttner, Longwitz, Steinbauer, Wulf, & Werner, 2017).

Non-Thermal Plasma (NTP) Catalysis in C1 Chemistry

Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in addressing the thermodynamic and kinetic limitations of C1 molecule transformation. NTP-catalysis is crucial in applications like CO2 hydrogenation and reforming of CH4 and CH3OH, highlighting the potential of this hybrid technique for practical applications in C1 chemistry (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

Rational Design in Carbon Allotropes

The discovery and synthesis of new carbon allotropes, such as C18, represent a significant advancement in material science. The potential applications and challenges in researching these new forms of carbon highlight the ongoing evolution in the field of chemistry (Rahman & Edvinsson, 2020).

Propriétés

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N6O3/c1-11-9-25-15-16(22-18(25)27(23-11)7-4-8-28)24(2)19(30)26(17(15)29)10-12-13(20)5-3-6-14(12)21/h3,5-6,28H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMATCYAYXWLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide](/img/structure/B2399658.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)

![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)

![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)